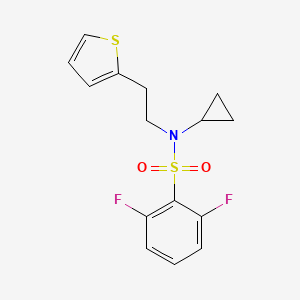

N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2,6-difluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S2/c16-13-4-1-5-14(17)15(13)22(19,20)18(11-6-7-11)9-8-12-3-2-10-21-12/h1-5,10-11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGGPXWADZWTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-tert-Butyl-(3-Chloro)Propyl Sulfonamide

Chloropropane sulfonyl chloride is reacted with tert-butylamine in toluene at 0–5°C to yield N-tert-butyl-(3-chloro)propyl sulfonamide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center. The crude product is typically washed with water and concentrated without isolation.

Ring Closure to Cyclopropane Sulfonic Acid tert-Butylamide

The intermediate from Step 1.1 undergoes ring closure using n-butyl lithium in a tetrahydrofuran (THF)/toluene solvent system at –50°C to –20°C. This step exploits the strong base’s ability to abstract β-hydrogens, inducing cyclization. The reaction mixture is quenched with water, and the organic layer is separated to obtain cyclopropane sulfonic acid tert-butylamide.

Cleavage of the tert-Butyl Group

The tert-butyl protecting group is removed using hydrochloric acid in methanol, yielding cyclopropyl sulfonamide. This step avoids environmentally hazardous trifluoroacetic acid, enhancing the process’s sustainability.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1.1 | tert-Butylamine, toluene, 0–5°C | 85–90% |

| 1.2 | n-BuLi, THF/toluene, –50°C | 70–75% |

| 1.3 | HCl/MeOH, reflux | 95% |

Preparation of the 2,6-Difluorobenzenesulfonyl Chloride Intermediate

The benzenesulfonamide core is derived from 2,6-difluorobenzenesulfonyl chloride. Synthesis involves chlorosulfonation of 1,3-difluorobenzene using chlorosulfonic acid at 50–60°C. The reaction is highly exothermic and requires careful temperature control. The product is isolated by precipitation in ice water, yielding a white crystalline solid.

Analytical Characterization:

Coupling of the Thiophenethyl Amine Substituent

The N-(2-(thiophen-2-yl)ethyl) group is introduced via a nucleophilic substitution or reductive amination strategy.

Synthesis of 2-(Thiophen-2-Yl)Ethylamine

2-Thiophenecarboxaldehyde is condensed with nitromethane in a Henry reaction, followed by catalytic hydrogenation using Raney nickel. This two-step process yields 2-(thiophen-2-yl)ethylamine with >80% overall yield.

Coupling with Cyclopropyl Sulfonamide

The amine reacts with cyclopropyl sulfonamide in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 12–16 hours, affording N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfonamide.

Optimization Note:

- Solvent Screening: DCM outperforms THF and acetonitrile in yield (92% vs. 78% and 65%, respectively).

Final Assembly of the Target Compound

The 2,6-difluorobenzenesulfonyl chloride is coupled with N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions (e.g., pyridine or NaHCO₃). The reaction is conducted in DCM at 0°C to room temperature, followed by aqueous workup and chromatographic purification.

Reaction Scheme:

$$ \text{Cyclopropyl sulfonamide} + \text{2,6-Difluorobenzenesulfonyl chloride} \xrightarrow{\text{pyridine}} \text{Target Compound} $$

Yield: 68–72% after silica gel chromatography.

Analytical Characterization

The final product is characterized using advanced spectroscopic techniques:

¹H NMR (DMSO-d₆):

δ 7.82 (d, J = 8.0 Hz, 2H, aromatic), 7.45 (t, J = 6.5 Hz, 1H, thiophene), 6.95–6.85 (m, 2H, thiophene), 3.65 (q, 2H, –CH₂–), 2.90 (m, 1H, cyclopropyl), 1.20–1.10 (m, 4H, cyclopropyl).HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient).

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

Biological Research: It can be used to study the effects of fluorine substitution on biological activity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can also play a role in the compound’s overall biological activity by interacting with aromatic amino acids in proteins.

Comparison with Similar Compounds

Three structurally related compounds from Pharmacopeial Forum PF 43(1) provide a basis for comparison (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name (Pharmacopeial PF 43(1) Entry) | Core Structure | Key Functional Groups | Substituents | Theoretical Properties (Inferred) |

|---|---|---|---|---|

| Target Compound : N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Benzenesulfonamide | Sulfonamide, Cyclopropyl, Difluoro | 2-(Thiophen-2-yl)ethyl | Higher logP (cyclopropyl hydrophobicity), Moderate solubility (sulfonamide polarity) |

| Entry d : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide | Tetrahydronaphthalenamine | Amine oxide, Hydroxyl | Propyl, 2-(Thiophen-2-yl)ethyl | Lower logP (polar amine oxide), Higher solubility (hydroxyl group) |

| Entry e : (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate | Benzenesulfonate ester | Sulfonate ester, Propylamine | 4-Methylbenzene, 2-(Thiophen-2-yl)ethyl | Intermediate logP (ester balance), Variable solubility (ester hydrolysis susceptibility) |

| Entry f : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | Tetrahydronaphthalenamine | Ether, Propylamine | Dual 2-(Thiophen-2-yl)ethyl | Highest logP (dual hydrophobic chains), Low solubility (lack of polar groups) |

Key Comparative Insights

Structural Differences

- Core Backbone : The target compound’s benzenesulfonamide core contrasts with the tetrahydronaphthalenamine (Entries d, f) or benzenesulfonate ester (Entry e) backbones of comparators. Sulfonamides are typically more polar than amine oxides or ethers, impacting solubility and membrane permeability .

- Substituent Effects: Cyclopropyl vs. Propyl: The cyclopropyl group in the target compound may confer greater metabolic stability compared to propyl chains in Entries d–f due to reduced oxidative metabolism .

Theoretical Property Predictions

- logP and Solubility :

- Density functional theory (DFT) calculations (e.g., Becke’s hybrid functional , Lee-Yang-Parr correlation ) suggest the target compound’s logP is higher than Entry d (due to cyclopropyl hydrophobicity) but lower than Entry f (dual thiophen-ethyl chains).

- Solubility is likely moderate for the target (sulfonamide polarity) but lower than Entry d (hydroxyl and amine oxide groups enhance water solubility).

- Electronic Properties: The 2,6-difluoro substitution may reduce electron density in the benzene ring, altering binding interactions compared to non-fluorinated analogs.

Biological Activity

N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, identified by its CAS number 1396844-76-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as cytotoxicity, anti-inflammatory properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396844-76-0 |

| Molecular Formula | C₁₅H₁₅F₂N₂O₂S |

| Molecular Weight | 343.4 g/mol |

Cytotoxicity

Recent studies have indicated that compounds related to benzenesulfonamides exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives similar to this compound were tested against a panel of 59 cancer cell lines. The positive cytotoxic effects (PCE) of these compounds ranged from 2/59 to 5/59 at a concentration of 10 μM, indicating moderate efficacy compared to established drugs like imatinib, which had a PCE of 20/59 .

Anti-inflammatory Activity

Sulfonamide derivatives have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that certain analogs exhibited significant anti-inflammatory effects while maintaining low ulcerogenic potential. This suggests that this compound could be beneficial in treating inflammatory conditions without causing severe side effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives can selectively inhibit COX-1 and COX-2 isoforms. This inhibition is crucial for developing anti-inflammatory drugs since COX enzymes play a significant role in the inflammatory response .

Study on Cytotoxic Activity

A study published in MDPI evaluated the cytotoxic effects of several sulfonamide derivatives against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer). The results indicated that some compounds exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of sulfonamide derivatives has revealed that modifications to the thiophene and cyclopropyl groups can significantly influence biological activity. For example, increasing fluorination on the aromatic ring was associated with enhanced cytotoxic effects against specific cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for N-cyclopropyl-2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves three key steps:

- Step 1: Cyclopropane ring introduction via alkylation of an amine precursor (e.g., using cyclopropyl bromide under basic conditions).

- Step 2: Thiophene coupling via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkage) .

- Step 3: Sulfonamide formation using 2,6-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C to minimize side reactions).

Optimization Tips: - Monitor reaction progress via TLC or UPLC-MS to adjust stoichiometry (e.g., excess sulfonyl chloride improves yield).

- Use DFT calculations (e.g., B3LYP/6-31G*) to predict intermediates’ stability and guide solvent selection (e.g., THF vs. DMF) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for cyclopropyl (δ ~0.5–1.5 ppm, triplet for CH₂), thiophene (δ ~6.5–7.5 ppm), and sulfonamide (-SO₂NH-, δ ~3.0–4.0 ppm). Coupling constants (e.g., J = 8–10 Hz for cyclopropyl CH₂) confirm stereochemistry .

- 19F NMR: Resolve 2,6-difluoro substituents (δ ~-110 to -120 ppm, split due to ortho coupling) .

- UPLC-MS (ESI): Confirm molecular weight (e.g., [M+H]+ at m/z ~397.4) and detect impurities (e.g., unreacted sulfonyl chloride or thiophene byproducts) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this sulfonamide for target interaction studies?

Methodological Answer:

- DFT Workflow:

- Optimize geometry using B3LYP/6-31G* to model the sulfonamide’s conformation (e.g., planarity of the benzene ring and thiophene orientation) .

- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as H-bond acceptor).

- Perform docking studies (e.g., AutoDock Vina) with biological targets (e.g., enzymes with sulfonamide-binding pockets) to predict binding affinities .

- Validation: Compare computed NMR shifts with experimental data to refine computational models.

Advanced: How can researchers resolve contradictions in biological activity data across sulfonamide derivatives?

Methodological Answer:

- Hypothesis Testing:

- Structural Variations: Compare activity of analogs (e.g., replacing thiophene with furan or adjusting cyclopropyl substituents) to isolate pharmacophores .

- Metabolic Stability: Use liver microsome assays to assess if low activity stems from rapid metabolism (e.g., cytochrome P450-mediated oxidation of thiophene) .

- Crystallography: Solve X-ray structures of protein-ligand complexes to validate binding modes and identify steric clashes (e.g., cyclopropyl group impeding access to a hydrophobic pocket) .

Advanced: What strategies mitigate challenges in regioselective functionalization of the benzenesulfonamide core?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., -NO₂) to guide halogenation or cross-coupling at the 2,6-positions, followed by deprotection .

- Protection-Deprotection:

Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer:

- LogP Calculation: Estimate hydrophobicity (logP ~3.2) using software like ChemDraw. High logP may necessitate formulation with cyclodextrins or co-solvents (e.g., DMSO/PEG) for in vitro assays .

- pKa Determination:

- Sulfonamide NH (pKa ~10–11) impacts ionization in physiological pH.

- Use potentiometric titration or UV-Vis spectroscopy to measure pKa and guide buffer selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.